
NADP (sodium salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nicotinamide adenine dinucleotide phosphate (sodium salt) is a crucial coenzyme involved in various biological processes. It plays a significant role in cellular metabolism, particularly in redox reactions where it alternates between its oxidized form (NADP+) and reduced form (NADPH). This compound is essential for maintaining cellular redox homeostasis and regulating numerous biological events, including cellular metabolism and photosynthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Nicotinamide adenine dinucleotide phosphate (sodium salt) can be synthesized through the phosphorylation of nicotinamide adenine dinucleotide (NAD+) using NAD+ kinase. This reaction typically involves the addition of a phosphate group to the 2’ position of the ribose ring that carries the adenine moiety . The reaction conditions often include the presence of ATP and a suitable kinase enzyme .
Industrial Production Methods
Industrial production of nicotinamide adenine dinucleotide phosphate (sodium salt) involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the necessary enzymes for the synthesis of NADP+. The fermentation broth is then subjected to purification processes to isolate and crystallize the compound .
Análisis De Reacciones Químicas
Types of Reactions
Nicotinamide adenine dinucleotide phosphate (sodium salt) undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: It alternates between its oxidized form (NADP+) and reduced form (NADPH) in redox reactions.
Phosphorylation and Dephosphorylation: NADP+ can be phosphorylated to form NADPH and dephosphorylated back to NADP+.
Common Reagents and Conditions
Common reagents used in these reactions include ATP for phosphorylation and specific kinase enzymes. The conditions typically involve physiological pH and temperature to mimic cellular environments .
Major Products
The major products formed from these reactions are NADPH and NADP+, which play crucial roles in cellular metabolism and biosynthetic pathways .
Aplicaciones Científicas De Investigación
Nicotinamide adenine dinucleotide phosphate (sodium salt) has a wide range of scientific research applications:
Chemistry: It is used as a coenzyme in various enzymatic reactions, particularly those involving redox processes.
Biology: It plays a vital role in photosynthesis, cellular respiration, and other metabolic pathways.
Industry: It is used in the production of biofuels and other biotechnological applications.
Mecanismo De Acción
Nicotinamide adenine dinucleotide phosphate (sodium salt) exerts its effects by acting as a coenzyme in redox reactions. It facilitates the transfer of electrons and hydrogen ions, thereby maintaining cellular redox balance. It competitively inhibits nucleotide metabolism through the suppression of enzymes like nucleoside diphosphate kinase and adenosine kinase . This inhibition regulates various metabolic pathways and cellular functions .
Comparación Con Compuestos Similares
Nicotinamide adenine dinucleotide phosphate (sodium salt) is unique compared to other similar compounds due to its specific role in redox reactions and its involvement in both anabolic and catabolic processes. Similar compounds include:
Nicotinamide adenine dinucleotide (NAD+): Lacks the additional phosphate group present in NADP+.
Nicotinamide adenine dinucleotide (sodium salt): Similar in structure but differs in its specific biological roles.
Nicotinamide adenine dinucleotide phosphate disodium salt: Another form of NADP with improved solubility and stability.
Nicotinamide adenine dinucleotide phosphate (sodium salt) stands out due to its critical role in maintaining cellular redox homeostasis and its involvement in a wide range of biological processes.
Propiedades
Fórmula molecular |
C21H27N7NaO17P3 |
|---|---|
Peso molecular |
765.4 g/mol |
Nombre IUPAC |
sodium;[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C21H28N7O17P3.Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32;/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39);/q;+1/p-1/t10-,11-,13-,14-,15-,16-,20-,21-;/m1./s1 |
Clave InChI |
JNUMDLCHLVUHFS-QYZPTAICSA-M |
SMILES isomérico |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N.[Na+] |
SMILES canónico |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-Ethoxyphenyl)(8-hydroxyquinolin-7-yl)methyl]pyridine-3-carboxamide](/img/structure/B12435376.png)
![(4aR,8aR)-7-(methylsulfanylmethyl)-5-propyl-1,4,4a,6,7,8,8a,9-octahydropyrazolo[3,4-g]quinoline](/img/structure/B12435383.png)
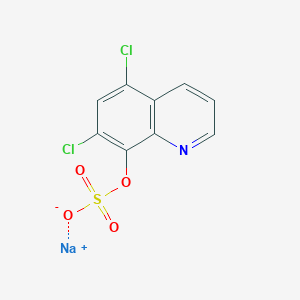
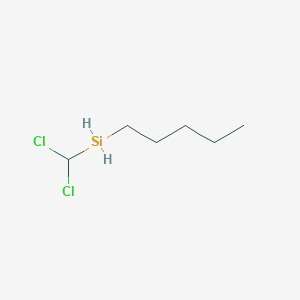
![3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)-hexadecahydrocyclopenta[a]chrysen-9-yl (2E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B12435399.png)
![1-[(Benzyloxy)carbonyl]-4-methoxypyrrolidine-2-carboxylic acid](/img/structure/B12435407.png)
![N-(Oxan-4-yl)-3-(quinoxalin-6-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B12435411.png)
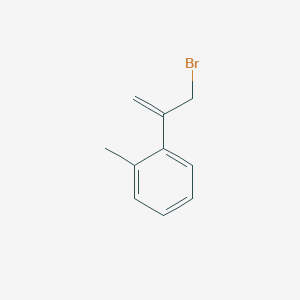

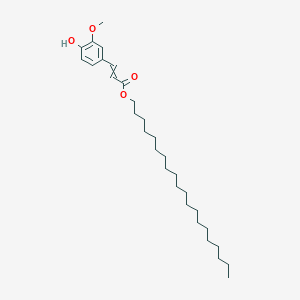
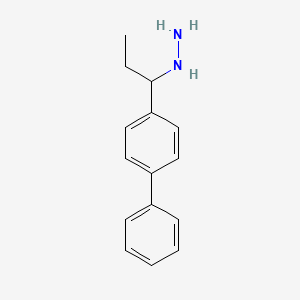
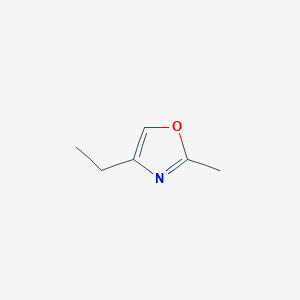
![(2E)-3-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B12435449.png)

